REACTION_CXSMILES
|
[CH:1]12[CH2:12][CH:9]([CH:10]=[CH:11]1)[CH2:8][C:7]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]2=1.[OH2:13].[OH2:14].C[N+]([O-])(C)C.C(O)(C)(C)C>ClCCl.[Os](=O)(=O)(=O)=O>[CH:1]12[CH2:12][CH:9]([CH:10]([OH:14])[CH:11]1[OH:13])[CH2:8][C:7]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]2=1 |f:1.2.3|
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
C12C=3N=CC=CC3CC(C=C1)C2
|
Name
|
trimethylamine N-oxide dihydrate
|
Quantity
|
748 mg
|
Type
|
reactant
|
Smiles
|
O.O.C[N+](C)(C)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the residue was poured onto a silica gel column (2×6 inch)
|
Type
|
WASH
|
Details
|
eluted with hexanes (100 mL)
|
Type
|
WASH
|
Details
|
EtOAc to elute product as an oil that
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C12C=3N=CC=CC3CC(C(C1O)O)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |